Product packaging for 2-oxo-3H-pyrimidine-4-carboxylic acid(Cat. No.:CAS No. 89379-73-7)

2-oxo-3H-pyrimidine-4-carboxylic acid

Cat. No.: B1295588
CAS No.: 89379-73-7
M. Wt: 140.1 g/mol
InChI Key: OEPPJKDEBZBNNG-UHFFFAOYSA-N
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Description

Historical Context and Development

2-Oxo-3H-pyrimidine-4-carboxylic acid, a dihydropyrimidine derivative, has emerged as a critical intermediate in heterocyclic chemistry. Its synthesis and structural characterization were first documented in the early 2000s, with PubChem records indicating its creation in 2005 and subsequent modifications up to 2025. Early synthetic approaches focused on regioselective functionalization of pyrimidine scaffolds, leveraging methods such as the Mitsunobu reaction for ether formation and radical chemistry for alkoxycarbonylation. These advancements underscored its versatility in generating pharmacologically active derivatives, including kinase inhibitors and enzyme modulators.

Nomenclature and Alternative Designations

The compound is recognized by multiple systematic and trivial names, reflecting its structural features and historical synthesis pathways. Key designations include:

Systematic Name Trivial/Synthetic Name CAS Number
This compound 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid 89379-73-7
2-Hydroxypyrimidine-4-carboxylic acid 4-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo 89379-73-7
2-Oxo-1H-pyrimidine-6-carboxylic acid pyrimidinol carboxylic acid 89379-73-7

These variations highlight its classification as a dihydropyrimidinone with a carboxylic acid substituent.

Classification in Heterocyclic Chemistry

This compound belongs to the pyrimidinone class of heterocycles, characterized by a six-membered ring containing two nitrogen atoms and a keto group (C=O) at position 2. Its structure aligns with dihydropyrimidinones, where partial saturation occurs between carbons 2 and 3. The carboxylic acid group at position 4 enhances its reactivity, enabling participation in condensation and coupling reactions.

Structural Features

  • Core Scaffold : Pyrimidine ring with a 2-oxo group and 4-carboxylic acid substituent.
  • Functional Groups : Reactivity dominated by the carboxylic acid (acid-base reactions) and the keto group (nucleophilic addition).

Significance in Pyrimidine Chemistry Research

This compound serves as a pivotal building block in medicinal chemistry, particularly in synthesizing biologically active molecules. Key applications include:

Application Example Derivatives Biological Activity
Kinase Inhibitors CK2 inhibitors (e.g., CX-5011) Antitumor activity
Enzyme Modulators NAPE-PLD inhibitors (e.g., LEI-401) Regulation of lipid mediators
Cholinesterase Inhibitors 2-Hydroxy-6-phenylpyrimidine-4-carboxamides Alzheimer’s disease treatment
Antiviral/Anticancer Agents Thieno[2,3-d]pyrimidine derivatives Inhibition of viral replication

Its carboxylic acid group facilitates amide bond formation, enabling the synthesis of carboxamides with enhanced pharmacokinetic properties. Additionally, the 2-oxo moiety participates in tautomerism, influencing solubility and metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B1295588 2-oxo-3H-pyrimidine-4-carboxylic acid CAS No. 89379-73-7

Properties

IUPAC Name

2-oxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4(9)3-1-2-6-5(10)7-3/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPJKDEBZBNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289419
Record name 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89379-73-7
Record name 89379-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3H-pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Another method involves the cyclization of appropriate precursors, such as 2-amino-4-carboxylic acid derivatives, under acidic or basic conditions. This method often requires careful control of reaction parameters, including temperature and pH, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of 2-oxo-3H-pyrimidine-4-carboxylic acid have shown antiviral properties, particularly against Chikungunya virus. A study identified fragments that bind to the ADP-ribose binding site of the nsP3 macrodomain of the virus, highlighting the compound's potential as a scaffold for developing specific antiviral agents. Among these fragments, one derivative demonstrated an IC50 value of 23 μM against the virus, indicating promising antiviral activity .

Inhibition of Cancer Targets
The compound has also been explored for its ability to inhibit BCL6, a protein implicated in various cancers. Optimization studies have shown that pyrimidine analogues can significantly enhance potency while maintaining favorable permeability characteristics. One such analogue exhibited improved activity in cellular assays, suggesting that modifications to the this compound structure can yield effective cancer therapeutics .

Synthetic Chemistry Applications

Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are utilized in multicomponent reactions to create complex structures that are difficult to synthesize through traditional methods. For instance, it is involved in synthesizing purine building blocks and other heterocyclic compounds .

Environmentally Friendly Synthesis Methods
Recent advancements have led to the development of more environmentally friendly synthetic routes for producing this compound and its derivatives. These methods often utilize water as a solvent and aim for higher yields while minimizing hazardous waste, thus aligning with green chemistry principles .

Case Studies and Research Findings

Study/Research Focus Findings
Chikungunya Virus InhibitionAntiviral ActivityIdentified fragments binding to nsP3 macrodomain; IC50 = 23 μM .
BCL6 Inhibitor OptimizationCancer TherapeuticsPyrimidine analogues showed improved potency and permeability .
Multicomponent SynthesisSynthetic ChemistryUtilized in creating complex molecules; enhances synthetic efficiency .

Mechanism of Action

The mechanism of action of 2-oxo-3H-pyrimidine-4-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can mimic the structure of natural nucleic acid bases, allowing it to interfere with nucleic acid synthesis and function. This property makes it a valuable tool in the study of DNA and RNA interactions and the development of therapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Below is a comparative table of 2-oxo-3H-pyrimidine-4-carboxylic acid and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Applications/Safety Notes
This compound 89379-73-7 C₅H₄N₂O₃ 140.10 Pyrimidine, 2-oxo, 4-carboxylic Lab chemical; multiple hazard warnings
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Chloro (C2), methyl (C6) High purity (100%); industrial synthesis
Pyrimidine-4-carboxylic acid 31462-59-6 C₅H₄N₂O₂ 124.10 Unsubstituted pyrimidine Lab/industrial manufacturing
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid 1527518-33-7 C₇H₄N₂O₃S 196.18 Thieno ring fused to pyrimidine Pharmaceutical intermediate (95% purity)
4-Oxo-2-(pyridin-4-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic acid 79134-14-8 C₁₂H₇N₃O₃S 273.27 Pyridinyl, thieno-pyrimidine Potential kinase inhibitor
4-(Dimethylamino)-6-Me-2-oxo-1,2,3,4-4H-pyrimidine-5-carboxylic acid ester 17994-62-6 C₁₆H₂₁N₃O₃ 303.36 Dimethylamino, methyl ester Modified bioavailability via ester group

Key Differences and Implications

Substituent Effects: The chloro and methyl groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid increase its molecular weight and reactivity compared to the unsubstituted pyrimidine-4-carboxylic acid . Chlorine may enhance electrophilicity but also toxicity.

Biological Activity: The pyridinyl substituent in 4-oxo-2-(pyridin-4-yl)-thieno-pyrimidine-7-carboxylic acid expands aromaticity, likely enhancing interactions with enzymes or receptors, as seen in kinase inhibitors . Ester derivatives (e.g., 17994-62-6) improve lipophilicity, aiding membrane permeability in drug design .

Safety and Handling: this compound exhibits broader hazard warnings (e.g., respiratory risks) compared to pyrimidine-4-carboxylic acid, which lacks ketone-related reactivity .

Biological Activity

2-Oxo-3H-pyrimidine-4-carboxylic acid, also known as uracil-4-carboxylic acid, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives, which are known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

The chemical structure of this compound features a pyrimidine ring with a carboxylic acid group and a keto group at specific positions. This configuration is crucial for its biological activity. The compound's solubility and lipophilicity are significant factors influencing its pharmacokinetic properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown activity against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Candida albicansModerate inhibition

This compound's mechanism of action appears to involve interference with bacterial DNA synthesis, similar to other pyrimidine derivatives.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human lung (A549) and breast cancer (MCF7) cell lines, showing significant anti-proliferative effects.

Cell Line IC50 (µM) Reference
A54929.77
MCF740.54

The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Antiviral Activity

Research has also highlighted the antiviral properties of this compound. It has been evaluated for its effectiveness against viruses such as Chikungunya virus (CHIKV) and Dengue virus (DENV). The compound's antiviral mechanism involves the inhibition of viral replication at the level of viral RNA synthesis.

Virus EC50 (µM) Reference
Chikungunya Virus23
Dengue Virus1.4

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by substitutions on the pyrimidine ring. Variations in substituents can enhance or diminish its antimicrobial and anticancer properties. For example, methyl or phenyl groups at specific positions have been associated with increased potency against certain cancer types .

Case Studies

  • Anticancer Study : In a study evaluating various pyrimidine derivatives, this compound was found to significantly inhibit the growth of MCF7 cells with an IC50 value lower than many standard chemotherapeutics.
  • Antiviral Research : A fragment-based drug discovery approach identified this compound as a potential lead for developing inhibitors targeting CHIKV replication, showcasing its relevance in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-oxo-3H-pyrimidine-4-carboxylic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediates under controlled conditions. For example, a mixture of substituted pyrimidine precursors (e.g., 2-chloro-4-oxo-pyrimidine derivatives) is reacted with ethyl glycinate in methanol using triethylamine as a base. Sodium methoxide is then added to facilitate cyclization, followed by acidification to precipitate the product . Key variables include reaction temperature (50–60°C optimal for cyclization), stoichiometric ratios of reagents, and purification via recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the tautomeric structure (keto-enol equilibrium) and substitution patterns.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .
  • IR spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store in a dry, cool environment away from oxidizing agents .
  • Emergency protocols: In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Standardize bioactivity assays using validated protocols (e.g., OECD guidelines).
  • Perform dose-response curves and control for solvent effects (e.g., DMSO concentration).
  • Cross-validate findings with orthogonal techniques (e.g., enzymatic vs. cellular assays) .

Q. What strategies are recommended for optimizing the cyclization step in the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Catalyst optimization : Use catalytic amounts of Lewis acids (e.g., ZnCl2_2) to enhance reaction specificity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Reaction monitoring : Employ TLC or in-situ IR to track cyclization progress and terminate reactions at optimal conversion .

Q. How does the tautomeric equilibrium of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The keto-enol tautomerism affects electron density distribution:

  • Keto form : Enhances electrophilicity at the C-2 position, favoring nucleophilic attack.
  • Enol form : Stabilizes conjugated systems, altering regioselectivity.
  • Experimental validation : Use deuterated solvents in NMR to monitor tautomeric ratios and correlate with reaction outcomes .

Q. What computational approaches are suitable for predicting the binding affinity of this compound derivatives to target enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., dihydrofolate reductase).
  • MD simulations : Assess binding stability over 100-ns trajectories using GROMACS.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

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